5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid
Description
Table 1: Molecular Formula Comparison of Isoxazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid | C₁₄H₁₅NO₃ | 245.27 |
| 5-(tert-Butyl)-3-phenylisoxazole-4-carboxylic acid | C₁₄H₁₅NO₃ | 245.27 |
| 3-Isoxazolecarboxylic acid | C₄H₃NO₃ | 113.07 |
The molecular weight of 245.27 g/mol is calculated from its formula, consistent with high-resolution mass spectrometry data for analogous isoxazole derivatives. As of the available search results, a specific CAS Registry Number for this compound has not been explicitly documented, though related analogues (e.g., CID 64159402) are cataloged in chemical databases.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)10-6-4-9(5-7-10)12-8-11(13(16)17)15-18-12/h4-8H,1-3H3,(H,16,17) |
InChI Key |
SVNYNAUSLYAXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) complexes . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the reaction between substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods: Industrial production of isoxazole derivatives, including 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid, often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . Microwave-assisted synthesis and solid-phase synthesis are also explored for their efficiency and eco-friendliness .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl group at the para position of the phenyl ring distinguishes this compound from analogues with smaller or polar substituents. Below is a comparative table of key analogues:
| Compound Name | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|---|
| 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid | 4-(tert-Butyl) | C₁₄H₁₅NO₃ | 245.28 | N/A |
| 5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid (11d) | 4-Carboxy | C₁₁H₇NO₅ | 233.18 | 44 |
| 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (11g) | 4-Methoxy | C₁₁H₉NO₄ | 219.19 | 60 |
| 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid (11h) | 4-Nitro | C₁₀H₆N₂O₅ | 234.17 | 64 |
| 5-[4-(Allyloxy)phenyl]isoxazole-3-carboxylic acid (14) | 4-Allyloxy | C₁₃H₁₁NO₄ | 245.23 | 73 |
Key Observations :
- Lipophilicity : The tert-butyl group increases logP values compared to polar groups (e.g., carboxy or nitro), enhancing membrane permeability but reducing aqueous solubility .
- Synthetic Yield : Electron-withdrawing groups (e.g., nitro in 11h) accelerate reaction kinetics (1-hour synthesis time vs. 22–24 hours for methoxy derivatives) but may lower yields due to side reactions .
- Acid-Base Behavior : Carboxylic acid derivatives (e.g., 11d) exhibit stronger acidity (pKa ~2–3) compared to esters or ethers (e.g., allyloxy in 14), influencing binding to biological targets .
Biological Activity
5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its activity against various cancer cell lines.
Chemical Structure and Synthesis
The compound features an isoxazole ring substituted with a tert-butyl group and a phenyl moiety. Its molecular formula is with a molecular weight of approximately 247.29 g/mol. The synthesis typically involves the reaction of 4-tert-butylphenylhydrazine with appropriate carboxylic acid derivatives under controlled conditions to yield the desired isoxazole derivative.
Anticancer Properties
Research has indicated that derivatives of isoxazole, including 5-(4-(tert-butyl)phenyl)isoxazole-3-carboxylic acid, exhibit significant cytotoxicity against various cancer cell lines. A study evaluated several isoxazole derivatives, including related compounds, for their anticancer activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines using the MTS assay.
Key Findings:
- Cytotoxicity: Compounds similar to 5-(4-(tert-butyl)phenyl)isoxazole-3-carboxylic acid showed IC50 values ranging from 2.3 µM to over 40 µM against different cancer cell lines, indicating selective toxicity towards cancer cells compared to normal cells .
- Mechanism of Action: The mechanism involves cell cycle arrest in the G0/G1 phase, as evidenced by increased levels of retinoblastoma (Rb) protein and decreased cyclin-dependent kinase (CDK4) levels in treated cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | Huh7 | 2.3 | G0/G1 arrest |
| 5r | HepG2 | 3.8 | G0/G1 arrest |
| 5t | SNU475 | 8.5 | G0/G1 arrest |
Antioxidant Activity
In addition to anticancer properties, some studies have reported antioxidant activities associated with isoxazole derivatives. The ability to scavenge free radicals contributes to their potential therapeutic applications in oxidative stress-related diseases.
Case Studies
-
Cytotoxic Evaluation Against Cancer Cell Lines:
A series of related isoxazole derivatives were synthesized and tested against various cancer cell lines. For instance, compound 2d demonstrated an IC50 value of approximately 15.48 µg/mL against HeLa cells, showcasing its potential as an effective anticancer agent . -
In Vivo Studies:
Further investigations into the in vivo efficacy of these compounds revealed their ability to inhibit tumor growth in animal models, indicating promising therapeutic potential for future clinical applications .
Q & A
Q. What are the optimal synthetic routes for 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?
The compound is synthesized via Suzuki coupling followed by ester hydrolysis . Starting from methyl 5-bromopicolinate, the Suzuki reaction introduces the 4-(tert-butyl)phenyl group, and subsequent hydrolysis of the ester yields the carboxylic acid derivative. Key optimizations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Reaction time : Extended hydrolysis (5 hours) ensures complete conversion of the ester to the carboxylic acid .
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance solubility and reaction efficiency .
Yield improvements (>85%) are achieved by maintaining anhydrous conditions and rigorous purification via recrystallization .
Q. What analytical techniques are recommended for characterizing 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid?
- NMR spectroscopy : and NMR confirm regioselectivity and functional group integrity (e.g., δ 7.83–7.34 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 358.0081 for derivatives) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, using programs like SHELXL for refinement .
Advanced Research Questions
Q. How does 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid inhibit membrane-bound pyrophosphatases, and what structural features drive its activity?
The isoxazole core and tert-butylphenyl group are critical for binding to the enzyme's active site. Computational docking studies suggest:
- The carboxylic acid group interacts with Mg²⁺ ions in the catalytic pocket, disrupting pyrophosphate hydrolysis .
- The hydrophobic tert-butyl group enhances membrane permeability, as shown in MIC assays against Enterococcus faecium .
Methodologically, site-directed mutagenesis and isothermal titration calorimetry (ITC) can validate binding interactions .
Q. How can researchers resolve discrepancies in biological activity data between structurally similar analogs?
For analogs like qy17 and qy20 , differences in antibacterial efficacy arise from solubility and steric effects . Strategies include:
- Comparative transcriptomics : Identify differentially expressed genes in bacterial strains treated with each analog .
- Structure-activity relationship (SAR) analysis : Systematically modify the tert-butyl group to assess its impact on bioactivity .
- Molecular dynamics simulations : Model ligand-receptor interactions to explain activity variations .
Methodological and Safety Considerations
Q. What safety protocols are essential when handling 5-(4-(tert-Butyl)phenyl)isoxazole-3-carboxylic acid?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
- First-aid measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Keep in a tightly sealed container at 2–8°C, away from light and moisture .
Q. Which crystallographic techniques are recommended for resolving the compound’s structure?
- Single-crystal X-ray diffraction (SC-XRD) : Use synchrotron radiation for high-resolution data collection.
- Data refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding analysis .
- Twinned data handling : SHELXL’s twin refinement tools are effective for resolving overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
